6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrano[2,3-c]pyrazole Core: This step often involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under basic conditions to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Fluorobenzyl and Methylphenyl Groups: These groups are typically introduced through coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling, using palladium catalysts and appropriate boronic acids or halides.
Final Cyclization and Functionalization: The final steps involve cyclization to form the dihydropyrano ring and introduction of the carbonitrile group through reactions with cyanating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of primary amines or aldehydes.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-{3-[(4-chlorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-{3-[(4-methylbenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-Amino-4-{3-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability. The fluorine atom’s electronegativity can enhance binding affinity to biological targets, making this compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C27H21FN4O2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
6-amino-4-[3-[(4-fluorophenyl)methoxy]phenyl]-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H21FN4O2/c1-16-5-9-18(10-6-16)25-24-23(22(14-29)26(30)34-27(24)32-31-25)19-3-2-4-21(13-19)33-15-17-7-11-20(28)12-8-17/h2-13,23H,15,30H2,1H3,(H,31,32) |
InChI Key |
UEESRXKIDGSPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=CC=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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